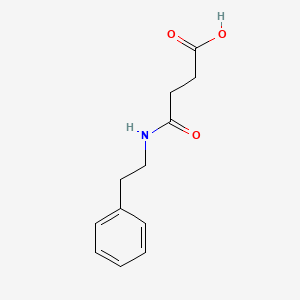

N-Phenethylsuccinamic acid

Overview

Description

Synthesis Analysis

The synthesis of N,N-Dioctylsuccinamic acid, a compound related to N-Phenethylsuccinamic acid, was performed to examine its selectivity for various metals in extractions from hydrochloric acid . Another related compound, N-allylsuccinamic acid, was synthesized in a single step with a yield of 85% . These methods provide insight into the potential synthesis routes that could be applied to N-Phenethylsuccinamic acid, emphasizing the importance of yield and selectivity in the synthesis process.

Molecular Structure Analysis

The molecular structure of N-allylsuccinamic acid was characterized using Fourier transform infrared (FTIR) radiation and 1H-NMR and 13C-NMR analysis . These techniques are crucial for confirming the structure of synthesized compounds, including N-Phenethylsuccinamic acid, and ensuring the purity and correctness of the compound.

Chemical Reactions Analysis

The chemical reactions involving N,N-Dioctylsuccinamic acid in the extraction of palladium(II) and platinum(IV) from aqueous chloride media were studied . The reactions were quantitatively analyzed, and the extraction equilibrium constants were evaluated. This analysis is relevant to understanding the chemical behavior of N-Phenethylsuccinamic acid in similar extraction processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-allylsuccinamic acid were further explored through the synthesis of pH-responsive hydrogels . These hydrogels were characterized with FTIR spectroscopy and scanning electron microscopy analysis, and their swelling behavior was studied under different drug-release conditions. The study of these properties is essential for the application of N-Phenethylsuccinamic acid in drug delivery systems and other related applications.

Scientific Research Applications

1. Root-Promoting Substances in Agriculture

N-Phenethylsuccinamic acid (PESA) derivatives have been identified as a new category of root-promoting substances. These derivatives, including N-[2-(3-indolyl)ethyl]succinamic acid (IESA) and N-[2-(1-naphthyl)ethyl]succinamic acid (NESA), do not exhibit auxin-like activities such as stem elongation and leaf epinasty. They have shown root-promoting activity equivalent to PESA in adzuki root-promoting assays. This suggests potential applications in agriculture, particularly in enhancing root growth without the side effects associated with auxins (Itagaki et al., 2003).

2. Synthesis of Hydroxycinnamoyl Phenethylamines and Tyramines

Research has explored the synthesis of N-Hydroxycinnamoyl (HC) phenethylamines and N-HC tyramines, which are considered potential starting materials for developing antiviral and anticancer drugs. These compounds were synthesized in Escherichia coli by feeding hydroxycinnamic acids and phenethylamine or tyramine to E. coli harboring specific genes. This development points to the potential use of these derivatives in medical applications (Sim et al., 2015).

3. Drug Delivery Systems

N-allylsuccinamic acid (NASA), a derivative, has been used to synthesize pH-responsive hydrogels for drug delivery. These hydrogels showed effective release of drugs under different conditions, indicating potential applications in controlled drug delivery systems (Ozay, 2014).

4. Antimyeloma Activities

Caffeic acid phenethyl ester (CAPE) and its analogues have shown promising antimyeloma potential, revealing a novel mechanism of action targeting the IKZF1-IRF4-MYC axis. This research highlights the potential use of these compounds in treating multiple myeloma, a type of bone marrow cancer (Murugesan et al., 2020).

Future Directions

While specific future directions for N-Phenethylsuccinamic acid are not available, research into similar compounds suggests potential areas of interest. For instance, the synthesis and biological evaluation of related compounds have been a major area of research . Further studies could explore the potential applications of N-Phenethylsuccinamic acid in various fields, including its root-promoting activity .

properties

IUPAC Name |

4-oxo-4-(2-phenylethylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-11(6-7-12(15)16)13-9-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYKITJYWFYRFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398286 | |

| Record name | Polystyrene A-COOH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Phenethylsuccinamic acid | |

CAS RN |

1083-55-2 | |

| Record name | N-Phenethylsuccinamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001083552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polystyrene A-COOH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(2-phenylethyl)carbamoyl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PHENETHYLSUCCINAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LBT0B5V56B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Dimethylamino)-2-[(4-fluorophenyl)sulfonyl]acrylonitrile](/img/structure/B1334426.png)

![6-methyl-7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1334429.png)